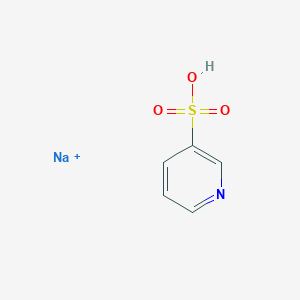

Sodium Pyridine-3-sulfonate

Beschreibung

The exact mass of the compound Sodium Pyridine-3-sulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1578. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium Pyridine-3-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium Pyridine-3-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

15521-77-4 |

|---|---|

Molekularformel |

C5H5NNaO3S |

Molekulargewicht |

182.16 g/mol |

IUPAC-Name |

sodium;pyridine-3-sulfonate |

InChI |

InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9); |

InChI-Schlüssel |

HZGXRCZOUUZHMB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=CN=C1)S(=O)(=O)O.[Na] |

Andere CAS-Nummern |

15521-77-4 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Physicochemical Profile and Application Mechanics of Sodium Pyridine-3-Sulfonate: A Comprehensive Technical Guide

Introduction: The Strategic Value of a Dual-Functional Scaffold

In advanced chemical synthesis and materials engineering, the selection of molecular building blocks is dictated by their electronic properties and coordination geometry. Sodium pyridine-3-sulfonate (SP3S) (CAS: 15521-77-4) represents a highly versatile, dual-functional scaffold[1]. Comprising an electron-deficient pyridine ring and a highly polar, anionic sulfonate group, this compound bridges the gap between organic pharmaceutical intermediates and inorganic crystal passivation agents[2],[3].

Unlike its parent acid (pyridine-3-sulfonic acid)—which exists primarily as a zwitterion with limited solubility in certain organic matrices—the sodium salt form guarantees rapid dissolution in polar solvents while preventing the unwanted protonation of sensitive reaction environments. This guide dissects the physicochemical properties of SP3S and provides field-proven, self-validating protocols for its application in both drug development and next-generation photovoltaics.

Physicochemical and Structural Profiling

To engineer predictable reactions, one must first understand the thermodynamic and electronic baseline of the reagent. Table 1 summarizes the core physicochemical data of SP3S, contextualized with the causality behind their practical significance.

Table 1: Quantitative Physicochemical Data of SP3S

| Property | Value | Mechanistic Causality / Practical Significance |

| Chemical Formula | C₅H₄NNaO₃S | Defines stoichiometric calculations for precise molar doping[1]. |

| Molecular Weight | 181.14 g/mol | Critical for calculating exact molarity in precursor solutions[4]. |

| Appearance | White to almost white crystal/powder | Indicates high purity (>97% HPLC). Color shifts (e.g., yellowing) indicate oxidative degradation[1],. |

| Water Solubility | Highly Soluble | Facilitated by the ionic sodium sulfonate moiety, enabling aqueous-phase catalytic hydrogenations[4],. |

| pKa (Parent Acid) | ~0.74 (Sulfonic), ~5.23 (Pyridinium) | Dictates the protonation state. At physiological pH, the sulfonate is fully deprotonated, while the pyridine nitrogen remains a free Lewis base,[5]. |

| Safety / Hazards | H315, H319, H335 | Causes skin, eye, and respiratory irritation. Mandates handling in well-ventilated fume hoods with proper PPE[1],[6]. |

Electronic Architecture

The strategic utility of SP3S lies in its spatial electron distribution. The nitrogen atom in the pyridine ring possesses an

Mechanistic Causality in Key Applications

Materials Science: Defect Passivation in Perovskite Solar Cells (PSCs)

In the fabrication of organic-inorganic hybrid perovskite solar cells, uncoordinated

Recent breakthroughs have demonstrated that doping perovskite precursors with SP3S effectively passivates these bulk defects[3]. The causality is rooted in Lewis acid-base theory: The uncoordinated

Logical mechanism of SP3S passivating uncoordinated Pb2+ defects in perovskite matrices.

Pharmaceutical Development: GABAergic Receptor Analogues

In drug discovery, SP3S is a critical precursor for synthesizing saturated heterocyclic analogues, such as piperidine-3-sulfonic acid (PSA), which is utilized in mapping GABAergic receptor binding sites[7]. The aromaticity of the pyridine ring provides a stable scaffold that can be selectively reduced via catalytic hydrogenation. Using the sodium salt (SP3S) rather than the free acid prevents the poisoning of transition metal catalysts (like Nickel or Rhodium) that can occur in highly acidic, zwitterionic environments.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an orthogonal validation check to confirm success before proceeding.

Protocol A: Fabrication of SP3S-Passivated Perovskite Films

Objective: To integrate SP3S into a

Step 1: Precursor Formulation

-

Action: Dissolve

(1.5 M) and Formamidinium Iodide (FAI) (1.5 M) in a 4:1 (v/v) mixture of DMF and DMSO. -

Action: Add SP3S at an optimized concentration of 0.2 mol% relative to

. -

Causality: DMF/DMSO serves as a coordinating solvent system. The 0.2 mol% SP3S acts as a dopant; exceeding this concentration risks disrupting the 3D perovskite lattice, leading to phase segregation.

Step 2: Spin-Coating and Anti-Solvent Engineering

-

Action: Spin-coat the precursor solution onto a

-coated substrate at 4000 rpm for 30 seconds. At the 10-second mark, rapidly dispense 150 µL of chlorobenzene (anti-solvent). -

Causality: The anti-solvent abruptly extracts DMF/DMSO, inducing rapid supersaturation. This forces uniform nucleation, trapping the SP3S molecules at the newly forming grain boundaries where defects are most prevalent.

Step 3: Thermal Annealing

-

Action: Transfer the substrate to a hotplate and anneal at 150°C for 15 minutes.

-

Causality: Heat drives off residual coordinating solvents and promotes Ostwald ripening (grain growth). The SP3S firmly coordinates to the

sites during this crystallization phase.

Step 4: Orthogonal Validation (Self-Validating Check)

-

Action: Analyze the film using Time-Resolved Photoluminescence (TRPL) and Scanning Electron Microscopy (SEM).

-

Validation Criteria: A successful passivation will show a significantly extended carrier lifetime in TRPL (indicating reduced non-radiative recombination) and visibly larger, pinhole-free grains in SEM compared to an undoped control[3].

Self-validating workflow for SP3S-doped perovskite solar cell fabrication and characterization.

Protocol B: Catalytic Hydrogenation to Piperidine-3-Sulfonic Acid

Objective: To reduce the aromatic ring of SP3S to yield a saturated piperidine derivative for neurochemical assays[7].

Step 1: Reaction Setup

-

Action: Dissolve 10 mmol of SP3S in 50 mL of deionized water inside a high-pressure Parr reactor. Add 5% Rhodium on Carbon (Rh/C) catalyst (10 wt% relative to substrate).

-

Causality: Water is the ideal solvent due to the high solubility of the sodium salt. Rh/C is chosen over Palladium because Rhodium is highly active for heteroaromatic ring reduction without causing hydrogenolysis of the C-S bond.

Step 2: Pressurization and Reaction

-

Action: Purge the reactor 3 times with

, then 3 times with -

Causality: Elevated pressure and temperature overcome the high resonance energy of the pyridine ring.

Step 3: Workup and Isolation

-

Action: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Rh/C catalyst. Acidify the filtrate with dilute HCl to pH 3.

-

Causality: Acidification converts the sodium piperidine-3-sulfonate into the zwitterionic piperidine-3-sulfonic acid, which precipitates out of the aqueous solution due to its lower solubility at its isoelectric point.

Step 4: Orthogonal Validation (Self-Validating Check)

-

Action: Perform

NMR ( -

Validation Criteria: The complete disappearance of aromatic downfield protons (

7.5 - 9.0 ppm) and the emergence of aliphatic multiplets (

Conclusion

Sodium pyridine-3-sulfonate is far more than a simple organic salt; it is a precisely engineered molecular tool. Whether acting as a dual-site Lewis base to heal crystal lattice defects in advanced photovoltaics, or serving as a robust, water-soluble scaffold for neuropharmaceutical synthesis, its utility is defined by its unique physicochemical geometry. By adhering to the self-validating protocols outlined above, researchers can harness the full potential of SP3S while ensuring rigorous scientific reproducibility.

References

-

Sodium Pyridine-3-Sulfonate 97.0%(HPLC) Source: Pure Synth URL:[Link]

-

Interface and bulk engineering by dual sulfonates toward high efficiency perovskite solar cells with better reproducibility Source: Shanghai Jiao Tong University (SJTU) URL:[Link]

-

Pyridine - Wikipedia Source: Wikipedia URL:[Link]

-

Interactions of taurine and structurally related analogues with the GABAergic system and taurine binding sites of rabbit brain Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Sodium Pyridine-3-sulfonate | 15521-77-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. ise.sjtu.edu.cn [ise.sjtu.edu.cn]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. pure-synth.com [pure-synth.com]

- 7. Interactions of taurine and structurally related analogues with the GABAergic system and taurine binding sites of rabbit brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Pyridine-3-sulfonate (CAS 5324-47-0)

This technical guide provides a comprehensive overview of sodium pyridine-3-sulfonate, a versatile chemical compound with significant applications in research and development, particularly within the pharmaceutical and analytical sciences. This document delves into its chemical and physical properties, synthesis methodologies, analytical characterization, and key applications, offering valuable insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Sodium pyridine-3-sulfonate is the sodium salt of pyridine-3-sulfonic acid. It is a white to almost white crystalline powder.[1][2] This compound is soluble in water.[1][3]

| Property | Value | Source(s) |

| CAS Number | 5324-47-0 | [4] |

| Molecular Formula | C₅H₄NNaO₃S | [3] |

| Molecular Weight | 181.14 g/mol | [3] |

| Appearance | White to almost white powder or crystal | [1][2] |

| Solubility | Soluble in water | [1][3] |

| Purity (Typical) | ≥97.0% (HPLC) | [1][3] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. It is hygroscopic. | [2][5] |

The parent compound, pyridine-3-sulfonic acid, is a white, needle-like or plate-like crystal with a melting point reported to be above 300 °C.[6][7] It is soluble in water but insoluble in organic solvents like alcohol, ether, benzene, and trichloroethylene.[6][7]

Synthesis of Pyridine-3-sulfonic Acid and its Sodium Salt

The synthesis of the parent acid, pyridine-3-sulfonic acid, is a critical precursor to obtaining the sodium salt. Two primary synthetic routes have been established, each with distinct advantages and challenges. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Multi-Step Synthesis from 3-Chloropyridine

A common and often preferred industrial method involves a multi-step synthesis starting from 3-chloropyridine.[8][9] This pathway is favored as it can lead to higher yields and avoids the use of heavy metal catalysts.[8] The overall process involves the oxidation of 3-chloropyridine to its N-oxide, followed by nucleophilic substitution with a sulfite source, and finally, reduction of the N-oxide.[8]

The key to this synthesis is the activation of the pyridine ring through N-oxide formation, which facilitates the subsequent nucleophilic substitution of the chlorine atom by a sulfite group.[8]

Experimental Protocol: Synthesis of Pyridine-3-sulfonic Acid from 3-Chloropyridine-N-oxide [9][10]

-

Reaction Setup: In a suitable autoclave, dissolve sodium bisulfite (18.7 kg) in water (55.8 L).

-

pH Adjustment: Adjust the pH of the solution to 9.0-9.5 using sodium hydroxide (14.4 kg).

-

Addition of Starting Material: Add crude 3-chloropyridine-N-oxide (11.7 kg) to the solution.

-

Heating and Reaction: Heat the mixture in the autoclave to 145 °C and stir for 17 hours. A pressure of 4 to 5 bars will develop.

-

Cooling and Basification: After the reaction is complete, cool the mixture to 90 °C. Add 1 kg of 50% sodium hydroxide to make the solution alkaline.

-

Catalyst Addition: Under a nitrogen atmosphere, add Raney nickel (0.5 kg).

-

Hydrogenation: Heat the suspension to 100-110 °C and apply hydrogen gas at a pressure of 7 bars. Continue hydrogenation for 16 hours.

-

Work-up: Cool the mixture to 70 °C and separate the catalyst using a pressure filter. The resulting solution contains pyridine-3-sulfonic acid, which can then be isolated and purified.

-

Formation of Sodium Salt: To obtain sodium pyridine-3-sulfonate, the purified pyridine-3-sulfonic acid is neutralized with a stoichiometric amount of sodium hydroxide, followed by crystallization.

Direct Sulfonation of Pyridine

A more direct, albeit challenging, route is the direct sulfonation of pyridine.[8][11] This method involves an electrophilic aromatic substitution reaction where pyridine is treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum), at high temperatures.[11]

The electron-deficient nature of the pyridine ring makes it less reactive towards electrophiles compared to benzene, necessitating harsh reaction conditions.[8][11] The use of a mercuric sulfate catalyst can lower the reaction temperature and improve yields, but this introduces environmental and safety concerns.[8] Substitution occurs preferentially at the 3-position, which is the least deactivated position in the pyridine ring.[11]

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of sodium pyridine-3-sulfonate. A combination of chromatographic and spectroscopic techniques is typically employed.

| Technique | Purpose | Expected Results | Source(s) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A major peak corresponding to sodium pyridine-3-sulfonate, with purity typically >97.0%. | [1][3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H NMR and ¹³C NMR spectra will show characteristic signals for the pyridine ring protons and carbons. | [12] |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for the sulfonate group (S=O and S-O stretching) and the pyridine ring. Studies on pyridine-3-sulfonic acid show strong bands around 1035 cm⁻¹ for S-O stretching and in the region of 633-608 cm⁻¹ for SO₂ deformations. | [13][14][15] |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | The mass spectrum will show the molecular ion or protonated molecule, confirming the molecular weight. | [12] |

Applications in Research and Drug Development

Sodium pyridine-3-sulfonate and its parent acid are valuable compounds with diverse applications.

Intermediate in Chemical Synthesis

It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[9][16] Its bifunctional nature, possessing both a pyridine ring and a sulfonic acid group, allows for a range of chemical transformations.

Derivatizing Agent for LC-MS Analysis

Pyridine-3-sulfonyl chloride, derived from pyridine-3-sulfonic acid, is used as a derivatizing agent to enhance the sensitivity of analytes in Liquid Chromatography-Mass Spectrometry (LC-MS).[17] This is particularly useful for compounds with poor ionization efficiency, such as phenols and amines.[17] The derivatization introduces a readily ionizable pyridine moiety, leading to improved signal intensity and lower detection limits.[17] For instance, it has been successfully used for the analysis of steroidal estrogens.[18]

Biological Activity and Research

Pyridine-3-sulfonic acid has been investigated for its biological activity. As a structural analog of nicotinic acid, it has been shown to significantly reduce hepatic cholesterol synthesis in rats.[19] However, it does not appear to have a cholesterol-lowering effect in the same models.[19] This makes it a useful tool for studying the mechanisms of cholesterol metabolism. It has also been noted to inhibit the growth of microorganisms.[13]

Safety and Handling

Sodium pyridine-3-sulfonate is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE).[20]

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.[1][2]

-

If on skin, wash with plenty of water.[1]

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

Store in a tightly closed container in a dry and well-ventilated place.[2][20]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[20][21]

References

-

Synthesis of pyridine-3-sulfonic acid - PrepChem.com. [Link]

-

Pyridine-3-sulfonic acid for synthesis - ChemBK. [Link]

- Production of pyridine-3-sulfonic acid - US5082944A - Google P

-

Sodium Pyridine-3-Sulfonate 97.0%(HPLC) - Pure Synth. [Link]

-

pyridine-3-sulfonate - ChemBK. [Link]

-

Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. [Link]

-

Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC. [Link]

-

FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - ResearchGate. [Link]

-

FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - PubMed. [Link]

Sources

- 1. Sodium Pyridine-3-sulfonate | 15521-77-4 | TCI EUROPE N.V. [tcichemicals.com]

- 2. Sodium pyridine-3-sulfonate | 15521-77-4 [sigmaaldrich.com]

- 3. pure-synth.com [pure-synth.com]

- 4. Sodium Pyridine-3-sulfonate | CAS 15521-77-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Sodium Pyridine-3-sulfonate | 15521-77-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PYRIDINE-3-SULFONIC ACID SODIUM SALT(15521-77-4) 1H NMR [m.chemicalbook.com]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sodium Pyridine-3-sulfonate | 15521-77-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

Thermodynamics, Solvation Mechanics, and Applications of Sodium Pyridine-3-Sulfonate in Aqueous and Ethanolic Systems

Executive Summary

Sodium pyridine-3-sulfonate (SP3S) is a highly polar, functionalized organosulfonate salt critical to pharmaceutical synthesis and advanced materials engineering. Understanding its thermodynamic solubility profile—specifically its high affinity for water versus its limited solubility in ethanol—is foundational for designing robust purification workflows and formulating novel chemical matrices. This whitepaper provides a comprehensive mechanistic analysis of SP3S solvation, standardized protocols for solubility determination and anti-solvent recrystallization, and insights into its cutting-edge applications in photovoltaics.

Solvation Thermodynamics: Water vs. Ethanol

The differential solubility of SP3S in polar versus semi-polar solvents is governed by the dielectric constant (

Causality of Solvation:

-

Aqueous Systems (Water,

): Water's high dielectric constant and strong hydrogen-bonding network facilitate the complete dissociation of the sodium cation ( -

Ethanolic Systems (Ethanol,

): While ethanol is capable of hydrogen bonding, its bulky ethyl chain introduces steric hindrance and significantly lowers the bulk dielectric constant of the solvent. This environment provides insufficient stabilization energy to maintain the dissociated ions, forcing the equilibrium toward the solid crystalline lattice. Consequently, SP3S is only slightly soluble in absolute alcohol[1].

This stark thermodynamic contrast is the primary physical property exploited in industrial anti-solvent crystallization techniques.

Table 1: Physicochemical and Solubility Profile of Sodium Pyridine-3-Sulfonate

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | 181.14 g/mol |

| Water Solubility | Soluble (Driven by ion-dipole & H-bonding) |

| Ethanol Solubility | Slightly Soluble (Limited by low dielectric constant) |

| Standard Purification | Recrystallization from |

| Physical Appearance | White to almost white powder or crystal |

Standardized Methodologies for Solubility and Purification

To ensure reproducibility and scientific integrity across drug development workflows, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent kinetic artifacts from skewing thermodynamic data.

Protocol A: Isothermal Shake-Flask Solubility Determination

This protocol utilizes the shake-flask method combined with HPLC quantification to determine the exact thermodynamic solubility of SP3S in varying ratios of water-ethanol cosolvent mixtures, a standard approach for 3[3].

Step-by-Step Methodology:

-

Cosolvent Preparation: Prepare binary mixtures of ultra-pure water and absolute ethanol ranging from 0% to 100% ethanol by mass fraction.

-

Saturation & Sealing: Add an excess amount of SP3S to 10 g of each solvent mixture in dark, hermetically sealed glass flasks. Causality: Dark flasks prevent light-induced degradation, while hermetic seals prevent ethanol evaporation which would alter the mass fraction.

-

Thermodynamic Equilibration: Submerge the flasks in a thermostatic water bath at 298.15 K (± 0.05 K). Agitate continuously at 150 rpm for 72 hours. Causality: 72 hours ensures true thermodynamic equilibrium is reached, overcoming initial kinetic dissolution rates.

-

Phase Separation: Allow the flasks to stand undisturbed for 24 hours at the same temperature to facilitate the gravitational settling of undissolved solid particulates.

-

Isothermal Filtration: Extract an aliquot of the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Critical Validation Step: The filter and syringe must be pre-warmed to 298.15 K to prevent temperature-drop-induced precipitation during extraction.

-

Quantification: Dilute immediately with the mobile phase and analyze using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector set to the optimal absorption wavelength of the pyridine ring.

Fig 1: Isothermal shake-flask workflow for SP3S thermodynamic solubility determination.

Protocol B: Anti-Solvent Recrystallization (Water/Ethanol)

Because SP3S is highly soluble in water and poorly soluble in ethanol, ethanol acts as an ideal anti-solvent to induce supersaturation. This is the1[1].

Step-by-Step Methodology:

-

Primary Dissolution: Dissolve crude SP3S in a minimum volume of deionized water at 60°C until a clear, saturated solution is formed.

-

Hot Filtration: Filter the hot solution through a pre-heated funnel to remove any insoluble impurities.

-

Anti-Solvent Addition: While maintaining mild agitation, slowly add absolute ethanol dropwise to the aqueous solution. Causality: The addition lowers the bulk dielectric constant of the medium, stripping the hydration shells from the

and sulfonate ions. -

Nucleation Validation: Continue ethanol addition until the first sign of persistent turbidity (the cloud point) is observed. Critical Validation Step: The cloud point visually confirms primary nucleation, dynamically dictating the exact volume of anti-solvent needed for that specific batch concentration.

-

Crystal Growth: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours to maximize crystal yield.

-

Harvesting: Recover the purified white crystals via vacuum filtration, wash with cold absolute ethanol to displace residual water, and dry under a vacuum in an inert atmosphere to prevent moisture absorption.

Fig 2: Mechanism of water/ethanol anti-solvent recrystallization for SP3S.

Advanced Applications: From Pharmaceuticals to Perovskite Solar Cells

While historically utilized as a biochemical and pharmaceutical intermediate, the unique structural and solubility properties of SP3S have found groundbreaking applications in the field of photovoltaics.

Recent advanced studies have demonstrated that SP3S functions as a highly effective additive in the precursor solutions of 4[4]. In this context, the dual functionality of the molecule is paramount:

-

Primary Passivation (Sulfonate Group): The anionic

group interacts strongly with the perovskite lattice, effectively passivating uncoordinated -

Secondary Passivation (Pyridine Ring): The lone pair electrons on the pyridine nitrogen provide secondary passivation sites, significantly enhancing the overall crystallinity and grain size of the perovskite film[4].

Because perovskite precursors are typically processed in polar aprotic solvents, the specific solubility profile of SP3S allows it to be seamlessly integrated into the precursor matrix without inducing premature precipitation, ultimately leading to devices with higher power conversion efficiencies (PCE) and superior environmental stability.

Conclusion

The stark contrast in the solubility of sodium pyridine-3-sulfonate between water and ethanol is a fundamental thermodynamic property that dictates its handling and purification. By understanding the causality behind this behavior—driven by solvent dielectric constants and ion-dipole interactions—researchers can optimize its use across diverse fields, from synthesizing high-purity pharmaceutical intermediates to engineering defect-free, high-efficiency perovskite solar cells.

References

-

Park. "Pyridine‐3‐sulfonic Acid". Major Reference Works - Wiley Online Library.[Link]

-

Delgado, D. R., et al. "Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model". ResearchGate.[Link]

-

Zhang, D., et al. "Interface and bulk engineering by dual sulfonates toward high efficiency perovskite solar cells with better reproducibility". Solar Energy Materials and Solar Cells 277 (2024) 113071.[Link]

Sources

Structural Elucidation and Analytical Methodologies for Sodium 3-Pyridinesulfonate: A Technical Whitepaper

Executive Summary & Strategic Importance

In the landscape of modern drug development and advanced chemical synthesis, the strategic incorporation of highly polar, functionalized heteroaromatics is critical for optimizing pharmacokinetic properties. Sodium 3-pyridinesulfonate (CAS No. 15521-77-4) serves as a vital bifunctional building block[1]. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a finely tuned physicochemical system. The electron-deficient pyridine ring offers a robust scaffold for further functionalization, while the anionic sulfonate moiety acts as a potent hydrotrope, dramatically enhancing the aqueous solubility of hydrophobic pharmacophores.

This whitepaper provides an in-depth, mechanistically grounded guide to the molecular architecture, self-validating analytical protocols, and synthetic workflows associated with sodium 3-pyridinesulfonate.

Physicochemical Profiling and Molecular Architecture

Understanding the behavior of sodium 3-pyridinesulfonate requires a precise accounting of its fundamental properties. The molecule consists of a pyridine heterocycle substituted at the meta (C3) position with a sulfonate group, balanced by a sodium counterion[2].

Quantitative Data Summary

The following table consolidates the core physicochemical and structural identifiers required for regulatory documentation and computational modeling:

| Parameter | Value | Reference |

| Chemical Name | Sodium 3-pyridinesulfonate (or 3-Pyridinesulfonic acid, sodium salt) | [2] |

| CAS Registry Number | 15521-77-4 | [1] |

| Molecular Formula | C5H4NNaO3S | [3] |

| Molecular Weight | 181.14 g/mol | [3] |

| Canonical SMILES | [Na].O=S(=O)(O)C=1C=NC=CC1 | [2] |

| InChIKey | HZGXRCZOUUZHMB-UHFFFAOYSA-N | [2] |

Structural Reactivity Logic

The chemical behavior of this molecule is dictated by the push-pull dynamics of its functional groups. The sulfonate group is a strong electron-withdrawing group (EWG), which further depletes electron density from the already electron-deficient pyridine ring. This causality profoundly impacts its reactivity profile, rendering the ring highly resistant to electrophilic aromatic substitution while priming the C2 and C4 positions for nucleophilic attack.

Logical relationship between molecular structure and chemical reactivity.

Self-Validating Analytical Methodologies

In rigorous chemical development, a single analytical technique is never sufficient. A robust protocol must be a self-validating system where orthogonal techniques confirm the same structural hypothesis. Here, we pair Nuclear Magnetic Resonance (NMR) spectroscopy (for carbon skeleton connectivity) with Electrospray Ionization Mass Spectrometry (ESI-MS) (for exact mass and ionization state).

Protocol 1: Orthogonal Structural Validation via NMR and ESI-MS

Step 1: Sample Solvation and Preparation

-

Action: Weigh 10.0 mg of sodium 3-pyridinesulfonate. Dissolve completely in 0.6 mL of Deuterium Oxide (D2O).

-

Causality: D2O is mandated because the highly polar, ionic nature of the sodium sulfonate salt prevents solvation in standard non-polar organic NMR solvents like CDCl3. Attempting to use CDCl3 will result in a suspension, yielding no usable signal.

Step 2: 1H and 13C NMR Acquisition

-

Action: Acquire spectra at 400 MHz (1H) and 100 MHz (13C). Ensure a sufficiently long relaxation delay (d1 = 2s).

-

Causality: The nitrogen atom in the pyridine ring causes significant quadrupolar relaxation, which can broaden adjacent proton signals. The most deshielded proton at the C2 position typically appears as a distinct signal around δ 8.95 ppm, while the C6 proton appears near δ 8.65 ppm[4]. Proper relaxation delays ensure accurate integration of these critical diagnostic peaks.

Step 3: ESI-MS (Negative Mode) Analysis

-

Action: Dilute the sample to 1 µg/mL in a 50:50 Water:Acetonitrile mixture. Inject into the mass spectrometer operating strictly in negative electrospray ionization mode.

-

Causality: The sulfonate moiety (R-SO3-) is inherently anionic in solution. Selecting negative ion mode guarantees near 100% ionization efficiency, preventing signal suppression and yielding a dominant [M-Na]⁻ peak at m/z 158.0.

Step-by-step analytical workflow for structural validation.

Mechanistically Driven Synthesis and Isolation

The synthesis of sodium 3-pyridinesulfonate is a classic example of overcoming electronic deactivation through brute-force thermodynamics and precise pH control[5].

Protocol 2: Electrophilic Aromatic Sulfonation & Neutralization

Step 1: Electrophilic Aromatic Sulfonation

-

Action: Charge a glass-lined, corrosion-resistant reactor with pyridine. Slowly and cautiously add 20% oleum (fuming sulfuric acid). Heat the reaction mixture to 230°C and maintain for 12 hours.

-

Causality: The pyridine nitrogen protonates immediately in the highly acidic oleum, forming a pyridinium cation. This intermediate is severely deactivated toward electrophilic attack. Extreme temperatures and the powerful SO3 electrophile are required to force the substitution. The reaction is directed exclusively to the meta (C3) position because the transition states for ortho or para substitution would place a positive charge adjacent to the already positively charged nitrogen—a thermodynamically prohibitive barrier.

Step 2: Quenching and Neutralization

-

Action: Cool the reaction mixture to 0°C and carefully quench over crushed ice to safely dissipate the heat of hydration. Titrate the strongly acidic solution with 50% w/w Sodium Hydroxide (NaOH) until the pH stabilizes exactly at 7.5.

-

Causality: Precise pH control is critical. Over-basification can lead to unwanted side reactions or ring-opening under extreme conditions, while under-basification leaves the product as the free sulfonic acid, which is difficult to isolate. pH 7.5 ensures complete conversion to the sodium salt.

Step 3: Crystallization and Isolation

-

Action: Concentrate the aqueous solution under reduced pressure until initial precipitation is observed. Cool the slurry to 5°C, filter the resulting crystals, and wash thoroughly with cold ethanol.

-

Causality: Sodium 3-pyridinesulfonate exhibits high aqueous solubility but is practically insoluble in cold ethanol. The ethanol wash efficiently strips away residual inorganic salts (such as sodium sulfate generated during neutralization) without dissolving the target product, ensuring high purity.

Experimental workflow for the synthesis of sodium 3-pyridinesulfonate.

References

-

[1] PYRIDINE-3-SULFONIC ACID SODIUM SALT | 15521-77-4 - ChemicalBook. ChemicalBook.

-

[2] 3-Pyridinesulfonic acid, sodium salt (1:1) - CAS Common Chemistry. American Chemical Society (CAS).

-

[3] Pyridine-3-sulfonic acid sodium salt - CAS:15521-77-4. Sunway Pharm Ltd.

-

[5] CN102639494B - Sulphones and preparation and application thereof. Google Patents.

-

[4] pyridine-3-sulfonic acid sodium salt(15521-77-4) 1 h nmr. ChemicalBook.

Sources

- 1. PYRIDINE-3-SULFONIC ACID SODIUM SALT | 15521-77-4 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Pyridine-3-sulfonic acid sodium salt - CAS:15521-77-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. PYRIDINE-3-SULFONIC ACID SODIUM SALT(15521-77-4) 1H NMR spectrum [chemicalbook.com]

- 5. CN102639494B - Sulphones and preparation and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability Profile of Sodium Pyridine-3-Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability profile of sodium pyridine-3-sulfonate. In the landscape of pharmaceutical development and organic synthesis, a thorough understanding of a compound's thermal characteristics is paramount for ensuring its quality, safety, and efficacy. This document delineates the theoretical underpinnings and practical methodologies for assessing the thermal stability of sodium pyridine-3-sulfonate. It offers detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), interprets a representative thermal decomposition profile, and discusses the implications of these findings for handling, storage, and formulation.

Introduction: The Critical Role of Thermal Stability

Sodium pyridine-3-sulfonate, a key organic intermediate, sees wide application in the synthesis of various pharmaceutical compounds. Its thermal stability is a critical parameter that dictates its storage conditions, shelf-life, and compatibility with various manufacturing processes, such as drying, milling, and formulation. Thermal decomposition can lead to the formation of impurities, which may compromise the safety and efficacy of the final drug product. Therefore, a robust understanding of the thermal behavior of sodium pyridine-3-sulfonate is not merely an academic exercise but a prerequisite for its successful application in a regulated environment.

This guide is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the thermal properties of sodium pyridine-3-sulfonate. By presenting a detailed analysis of its thermal stability, we aim to empower our audience to make informed decisions throughout the development and manufacturing lifecycle.

Physicochemical Properties of Sodium Pyridine-3-Sulfonate

A baseline understanding of the physicochemical properties of sodium pyridine-3-sulfonate is essential before delving into its thermal characteristics.

| Property | Value | Source(s) |

| Synonyms | Pyridine-3-sulfonic acid sodium salt, Sodium 3-pyridinesulfonate | [1][2] |

| CAS Number | 15521-77-4 | [1] |

| Molecular Formula | C₅H₄NNaO₃S | [1] |

| Molecular Weight | 181.14 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water |

Experimental Methodologies for Thermal Analysis

The characterization of the thermal stability of sodium pyridine-3-sulfonate is primarily achieved through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following protocols are based on established standards to ensure data integrity and reproducibility.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the amount of residual material. The protocol outlined below is consistent with the principles of ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[4][5][6][7]

3.1.1. TGA Experimental Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of sodium pyridine-3-sulfonate into a clean, tared alumina crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

3.1.2. TGA Workflow Diagram

Caption: Workflow for Differential Scanning Calorimetry (DSC).

A Representative Thermal Stability Profile of Sodium Pyridine-3-Sulfonate

Direct experimental TGA and DSC data for sodium pyridine-3-sulfonate are not extensively available in peer-reviewed literature. Therefore, the following profile is a representative model based on the known thermal behavior of related aromatic sulfonates and pyridine derivatives. For a functionalized pyridine-3-sulfonic acid, the elimination of the sulfonic group has been observed in the 250–350 °C range. [7]Aromatic sulfonates are generally stable at moderate temperatures, with decomposition often occurring above 150-200°C. [8]

Representative TGA Data

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 30 - 150 | ~1-2% | Loss of adsorbed water/volatile impurities. |

| 250 - 350 | ~45-50% | Major decomposition step: Desulfonation (loss of SO₃) and initial fragmentation of the pyridine ring. |

| > 350 | Gradual | Continued decomposition of the organic residue, leading to char formation. |

Interpretation of TGA Curve:

The initial, minor weight loss below 150°C is characteristic of the desorption of loosely bound water or residual solvents. The compound exhibits significant thermal stability up to approximately 250°C. The major decomposition event occurs in a single, well-defined step between 250°C and 350°C. This is likely attributed to the cleavage of the carbon-sulfur bond, leading to the loss of the sulfonate group, followed by the breakdown of the pyridine ring. The pyrolysis of pyridine itself is known to be complex, yielding various products. [9]Above 350°C, a slower, more gradual weight loss is observed, corresponding to the carbonization of the remaining organic fragments.

Representative DSC Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

| Endotherm | ~260 | ~310 | (Variable) | Corresponds to the major decomposition event observed in TGA. The endothermic nature suggests that energy is absorbed to break the chemical bonds during decomposition. |

Interpretation of DSC Curve:

The DSC thermogram would likely show a significant endothermic event corresponding to the major decomposition step observed in the TGA. The absence of a sharp melting endotherm before decomposition suggests that sodium pyridine-3-sulfonate likely decomposes before it melts. The onset of the endothermic peak provides a precise temperature at which the decomposition begins, which is a critical parameter for defining the upper limit of the compound's thermal stability.

Plausible Decomposition Pathway

The thermal decomposition of sodium pyridine-3-sulfonate is hypothesized to proceed via desulfonation, followed by the fragmentation of the resulting pyridine species. The initial products are likely sodium sulfite and a highly reactive pyridine intermediate, which then undergoes further decomposition.

Caption: Plausible decomposition pathway for sodium pyridine-3-sulfonate.

Discussion: Implications for Handling, Storage, and Processing

The thermal stability profile of sodium pyridine-3-sulfonate has several practical implications for its use in research and manufacturing:

-

Handling: While stable at ambient temperatures, exposure to localized heat sources during handling should be avoided.

-

Storage: The compound should be stored in a cool, dry place, away from direct heat. [1]The initial weight loss observed in TGA suggests that it can be hygroscopic, making storage in a well-sealed container under an inert atmosphere advisable. [1]* Drying: If the material requires drying to remove residual solvents or water, the temperature should be maintained well below the onset of decomposition (e.g., below 150°C) to prevent degradation.

-

Milling and Formulation: Mechanical processes such as milling can generate localized heat. Care should be taken to control the temperature during such operations to avoid thermal decomposition. When used in formulations that undergo heat treatment, the processing temperature should not exceed the decomposition threshold of sodium pyridine-3-sulfonate.

-

Incompatibility: The potential for decomposition at elevated temperatures highlights the need to consider its compatibility with other excipients and reagents in a formulation, especially those that could catalyze its decomposition.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability profile of sodium pyridine-3-sulfonate. While direct experimental data remains limited in the public domain, a scientifically sound, representative profile has been constructed based on the behavior of analogous compounds and established analytical principles. The detailed experimental protocols for TGA and DSC analysis, based on ASTM standards, provide a robust framework for the empirical determination of its thermal properties.

A thorough understanding and characterization of the thermal stability of sodium pyridine-3-sulfonate are critical for its effective and safe use in pharmaceutical development and other chemical applications. The information presented herein should serve as a valuable resource for scientists and researchers, enabling them to implement appropriate handling, storage, and processing controls to ensure the integrity and quality of this important chemical intermediate.

References

-

Chemical Stability of Sodium Alkyl Naphthalene Sulfonate - GREEN AGROCHEM. (2025, March 26). Retrieved from [Link]

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,

-

ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2018,

-

Compositional Analysis by Thermogravimetry. (n.d.). WJE. Retrieved from [Link]

-

ASTM E1131. (n.d.). Conti Testing Laboratories. Retrieved from [Link]

-

FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. (2025, December 21). ResearchGate. Retrieved from [Link]

- Hurd, C. D., & Simon, J. I. (1962). Pyrolytic Formation of Arenes. III. Pyrolysis of Pyridine, Picolines and Methylpyrazine. Journal of the American Chemical Society, 84(22), 4519–4524.

- Processes for production of pyridine 3-sulphonic acid and its salts. (1946). U.S. Patent No. 2,407,698. Washington, DC: U.S.

- Production of pyridine-3-sulfonic acid. (1992). U.S. Patent No. 5,082,944. Washington, DC: U.S.

- EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids. (n.d.). Google Patents.

- THE THERMAL DECOMPOSITION OF POTASSIUM AND SODIUM-PYROSULFATE. (1969). Journal of Inorganic and Nuclear Chemistry, 31(5), 1535-1538.

-

Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. (2024, October 11). MDPI. Retrieved from [Link]

-

Method for detecting content of pyridine-3-sulfonyl chloride. (2022, July 8). Patsnap. Retrieved from [Link]

-

TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. (n.d.). e-Publications@Marquette. Retrieved from [Link]

-

The thermal decomposition of potassium and sodium-pyrosulfate. (1969, May 1). Semantic Scholar. Retrieved from [Link]

-

Thermal decomposition of sodium bicarbonate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Sodium pyridine-3-sulfonate | 15521-77-4 [sigmaaldrich.com]

- 2. Sodium Pyridine-3-sulfonate | 15521-77-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Sodium Pyridine-3-sulfonate | CAS 15521-77-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions [redalyc.org]

- 5. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. greenagrochem.com [greenagrochem.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: pKa Values and Dissociation Constants of Pyridine-3-Sulfonic Acid Salts

Executive Summary

Pyridine-3-sulfonic acid (P3SA, CAS 636-73-7) represents a distinct class of zwitterionic heterocyclic compounds critical in pharmaceutical synthesis, electroplating, and catalysis.[1] Unlike simple carboxylic acids or amines, P3SA exhibits a complex dissociation profile driven by the interplay between the strongly acidic sulfonic group (

This guide provides a definitive technical analysis of the dissociation constants (pKa), speciation, and salt forms of P3SA. It is designed for researchers requiring precise physicochemical data to optimize solubility, salt selection, and synthetic pathways.[1]

Physicochemical Profile & Dissociation Constants[1]

The Zwitterionic Equilibrium

In the solid state and aqueous solution, Pyridine-3-sulfonic acid exists primarily as a zwitterion (inner salt).[1] The sulfonic acid group is deprotonated, while the pyridine nitrogen is protonated. This electrostatic attraction results in a high melting point (>300°C) and insolubility in non-polar organic solvents.[1]

Thermodynamic Dissociation Constants (pKa)

The acid-base behavior of P3SA is defined by two ionization steps.[1]

| Ionization Step | Species Transition | pKa Value | Description |

| pKa₁ | -2.10 (calc) | Deprotonation of the sulfonic acid group.[1] The negative value confirms it acts as a strong acid, fully dissociated at pH > 0. | |

| pKa₂ | 3.23 (exp) | Deprotonation of the pyridinium nitrogen.[1] This is the critical value for speciation in pharmaceutical contexts. |

Data Sources: IUPAC Digitized pKa Dataset; BenchChem Predicted Values; LibreTexts.[1]

Speciation & pH Dependence

Understanding the dominant species at a given pH is vital for salt formation and extraction processes.[1]

-

pH < 0 (Strongly Acidic): The molecule exists as a Cation (

).[1] Both the nitrogen and sulfonate are protonated.[1] -

pH 0 – 3.2 (Acidic): The molecule exists as a Zwitterion (

).[1] The sulfonate is negative ( -

pH > 3.2 (Neutral/Basic): The molecule exists as an Anion (

).[1] The nitrogen deprotonates to its neutral form, leaving the negative charge on the sulfonate.

Critical Insight for Drug Development: At physiological pH (7.4), P3SA exists almost exclusively as an anion .[1] It will not passively diffuse through cell membranes effectively and requires active transport or specific formulation strategies.[1]

Visualization of Dissociation Pathway

Caption: Protonation states of Pyridine-3-sulfonic acid across the pH scale. The zwitterionic form dominates in acidic media, while the anionic form dominates at physiological pH.

Salt Forms and Solubility Profile[3]

Salt formation is the primary method to modify the solubility and bioavailability of P3SA derivatives.

Sodium Pyridine-3-Sulfonate (CAS 15521-77-4)[1][4]

-

Structure: Sodium salt of the anionic form (

).[1] -

Solubility: Highly water-soluble; significantly more soluble than the zwitterionic free acid due to the disruption of the strong intermolecular crystal lattice.

-

Preparation: Neutralization of P3SA with NaOH or

to pH > 7. -

Application: Used as a stable, soluble source of the pyridine-3-sulfonate moiety in synthesis and as an electroplating additive (Malpanol).[1]

Solubility vs. pH[1]

-

Minimum Solubility: Occurs at the isoelectric range (pH ~1.0–2.5), where the zwitterion (

) precipitates due to net neutral charge and strong crystal lattice energy.[1] -

Maximum Solubility: Occurs at pH > 4.5, where the anionic species (

) repels other molecules, preventing aggregation and enhancing hydration.[1]

Experimental Protocols for pKa Determination

To validate these values in a specific formulation or derivative, use the following protocols.

Method A: Potentiometric Titration (Gold Standard)

This method is best for determining precise thermodynamic pKa values.[1]

Reagents:

-

Analyte: 0.01 M Pyridine-3-sulfonic acid solution.[1]

-

Titrant: 0.1 M NaOH (Standardized,

-free). -

Solvent: Degassed deionized water (ionic strength adjusted to 0.1 M with KCl).

Protocol:

-

Calibration: Calibrate the pH electrode using buffers at pH 1.68, 4.01, and 7.00 (slope > 98%).

-

Dissolution: Dissolve exactly 159.16 mg (1 mmol) of P3SA in 100 mL of 0.1 M KCl solution. Ensure complete dissolution (sonicate if necessary).[1]

-

Titration: Titrate with 0.1 M NaOH in 0.05 mL increments.

-

Data Recording: Record equilibrium pH after each addition.

-

Analysis: Plot pH vs. Volume of NaOH. The first inflection point (if visible) corresponds to the neutralization of excess strong acid (if any).[1] The primary inflection point around pH 3.2 corresponds to the deprotonation of the pyridinium ion.

-

Calculation: Use the Henderson-Hasselbalch equation or Gran Plot analysis to determine

.[1]

Method B: NMR Titration (Structural Validation)

This method confirms the site of protonation (Pyridine N vs. Sulfonate).[1]

Protocol:

-

Preparation: Prepare a 5 mM solution of P3SA in 90%

/ 10% -

pH Adjustment: Adjust pH from 1.0 to 10.0 using DCl and NaOD.

-

Measurement: Acquire

-NMR spectra at 0.5 pH unit intervals. -

Observation: Monitor the chemical shift (

) of the aromatic protons (H-2, H-4, H-6).-

Insight: Significant upfield shifts of protons adjacent to the nitrogen (H-2, H-6) indicate deprotonation of the nitrogen atom.[1]

-

-

Curve Fitting: Plot

vs. pH.[1] The inflection point of the sigmoidal curve represents the pKa.

Experimental Workflow Diagram

Caption: Decision tree for selecting and executing pKa determination methods based on sample availability and data requirements.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69468, 3-Pyridinesulfonic acid.[1] Retrieved from [Link]

-

IUPAC Digitized pKa Dataset. Dissociation Constants of Organic Acids and Bases.[1] Retrieved from [Link][1]

-

LibreTexts Chemistry (2024). E5: Acid Dissociation Constants of Organics. Retrieved from [Link][1]

Sources

Sodium Pyridine-3-Sulfonate: Comprehensive Safety, Handling, and Operational Guide for Laboratory Applications

Executive Summary & Chemical Identity

Sodium pyridine-3-sulfonate (CAS: 15521-77-4) is a critical heterocyclic building block widely utilized in pharmaceutical synthesis, ligand design, and advanced materials science[1]. As a Senior Application Scientist, I have observed that while the utility of this reagent is universally recognized, its safety and handling protocols are often treated with generalized assumptions. This whitepaper provides a mechanistically grounded analysis of its physicochemical properties, toxicological profile, and laboratory handling procedures to ensure both scientific integrity and operational safety[2].

Physicochemical Properties & Storage Causality

Sodium pyridine-3-sulfonate (Molecular Weight: 181.14 g/mol ; Formula: C5H4NNaO3S) presents as a white to almost white crystalline powder[1].

-

Hygroscopicity and Water Affinity: The compound is highly soluble in water due to the ionic nature of the sodium sulfonate moiety[1]. This specific structural feature renders the bulk powder highly hygroscopic. Exposure to ambient laboratory humidity leads to rapid moisture absorption, which can cause severe caking, alter the effective molar mass of the bulk powder, and ultimately compromise stoichiometric precision in critical synthetic pathways.

-

Causality-Driven Storage Protocol: To mitigate moisture-induced degradation, it is imperative to store the reagent in a tightly closed container under an inert gas atmosphere (e.g., Argon or Nitrogen)[3]. Furthermore, maintaining a storage temperature below 15°C in a cool, dark environment suppresses potential thermal or photochemical degradation pathways, ensuring long-term reagent stability[1].

Mechanistic Toxicology & Hazard Profile

Understanding the underlying mechanisms behind hazard classifications ensures better compliance and the development of safer laboratory practices.

-

GHS Classifications: Sodium pyridine-3-sulfonate is classified under the Globally Harmonized System (GHS) as causing Skin Irritation (Category 2, H315) and Serious Eye Irritation (Category 2A, H319)[2][4].

-

Mechanistic Basis of Irritation: The irritation potential arises from the compound's ability to interact with the lipid bilayers of the stratum corneum and mucosal membranes. The highly polar sulfonate group acts as a localized osmotic stressor, while the pyridine ring can participate in weak hydrophobic interactions. This dual action leads to transient protein denaturation and localized inflammatory responses in sensitive tissues, particularly the ocular epithelium[2].

-

Thermal Decomposition Hazards: In the event of a laboratory fire, the combustion of this compound yields highly toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), sulfur oxides (SOx), and metallic sodium oxides[5]. Consequently, firefighting protocols must mandate the use of self-contained breathing apparatus (SCBA) and dry chemical or foam extinguishing media[5].

Quantitative Data Summary

To facilitate rapid reference during experimental design and risk assessment, the core physicochemical and hazard data are summarized below.

Table 1: Physicochemical Properties [1][4]

| Property | Value / Description |

|---|---|

| CAS Number | 15521-77-4 |

| Molecular Formula | C5H4NNaO3S |

| Molecular Weight | 181.14 g/mol |

| Appearance | White to almost white powder/crystal |

| Solubility | Soluble in water |

| Purity (HPLC) | >97.0% |

Table 2: GHS Hazard & Precautionary Statements [2][3]

| Code | Statement Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| P264 | Wash hands and face thoroughly after handling |

| P280 | Wear protective gloves, eye protection, face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. |

Standard Operating Procedure (SOP): Safe Handling & Solution Preparation

The following step-by-step methodology outlines the preparation of a standard 0.1 M aqueous stock solution, integrating self-validating safety checks to ensure experimental reproducibility and operator safety.

Step 1: Environmental Preparation

-

Action: Conduct all weighing and transfer operations within a certified Class II biological safety cabinet or a dedicated chemical fume hood.

-

Causality: The powder form presents a localized inhalation hazard due to dust dispersion. Local exhaust ventilation actively prevents aerosolized particulates from entering the researcher's breathing zone[2][4].

Step 2: PPE Verification

-

Action: Don nitrile gloves (double-gloving is recommended for extended handling), a standard laboratory coat, and tight-fitting safety goggles[5].

-

Causality: Nitrile provides a robust chemical barrier against aqueous solutions of sulfonates, effectively preventing the H315 skin irritation hazard from manifesting upon accidental contact[4].

Step 3: Reagent Dispensing & Weighing

-

Action: Purge the analytical balance enclosure with inert gas if available. Accurately weigh 1.81 g of Sodium pyridine-3-sulfonate.

-

Self-Validation: Visually inspect the powder during transfer. If caking, clumping, or discoloration is observed, the inert seal of the source bottle was likely compromised. The batch may contain excess water weight, requiring a Karl Fischer titration to determine true moisture content prior to use.

Step 4: Dissolution

-

Action: Transfer the solid quantitatively to a clean 100 mL volumetric flask. Add 80 mL of HPLC-grade water. Swirl gently until complete dissolution is achieved.

-

Causality: The high water solubility of the sodium salt ensures rapid dissolution[1]. However, vigorous shaking must be avoided to prevent the generation of internal aerosols within the flask.

Step 5: Final Volume & Storage

-

Action: Dilute to the 100 mL mark with HPLC-grade water. Seal the flask with a PTFE stopper, wrap securely with Parafilm, and store at 4°C.

-

Self-Validation: Measure the pH of a 1 mL aliquot. A stable, expected pH confirms the absence of acidic or basic environmental contaminants that could skew downstream assays.

Emergency Response & Spill Mitigation Workflow

In the event of accidental exposure or spillage, a rapid, systematic response is critical to minimize tissue damage.

-

Spills: Sweep up the dust into an airtight container using non-sparking tools, taking extreme care not to disperse it into the air. Do not flush large quantities down the laboratory drain[4].

-

Exposure: Follow the structured workflow detailed in the diagram below[2][3].

Fig 1. Emergency exposure response workflow for Sodium pyridine-3-sulfonate.

References

- Sodium Pyridine-3-sulfonate | 15521-77-4 | Tokyo Chemical Industry Co., Ltd.(APAC). tcichemicals.com.

- SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com.

- TCI AMERICA - Spectrum Chemical. spectrumchemical.com.

- SAFETY DATA SHEET - AWS (Aladdin Scientific). amazonaws.com.

- Sodium pyridine-3-sulfonate | 15521-77-4 - Sigma-Aldrich. sigmaaldrich.com.

Sources

- 1. Sodium Pyridine-3-sulfonate | 15521-77-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Sodium pyridine-3-sulfonate | 15521-77-4 [sigmaaldrich.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

An In-depth Technical Guide to the Electrochemical Behavior of Sodium Pyridine-3-sulfonate

Introduction

Sodium pyridine-3-sulfonate, a compound of significant interest in various chemical applications, presents a multifaceted electrochemical profile. This guide offers a comprehensive exploration of its electrochemical behavior, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental principles governing its redox activity, provide detailed experimental protocols for its characterization, and discuss the implications of its electrochemical properties in practical applications. This document moves beyond a simple recitation of facts to explain the underlying causality of its behavior, thereby providing a robust framework for its study and application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of sodium pyridine-3-sulfonate is essential for interpreting its electrochemical behavior.

| Property | Value | Source |

| Synonyms | Pyridine-3-sulfonic Acid Sodium Salt | [1] |

| CAS Number | 15521-77-4 | [1] |

| Molecular Formula | C5H4NNaO3S | [1] |

| Molecular Weight | 181.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Water Solubility | Soluble | [1] |

The solubility of sodium pyridine-3-sulfonate in water is a critical factor for its study in aqueous electrochemical systems. The pyridine ring, being electron-deficient, and the strongly electron-withdrawing sulfonate group are the key determinants of its chemical and electrochemical reactivity.[1]

Electrochemical Behavior: A Tale of Two Moieties

The electrochemical characteristics of sodium pyridine-3-sulfonate are primarily dictated by its two main functional components: the pyridine ring and the sulfonate group. These two moieties offer distinct sites for redox activity.

Anodic Behavior: The Oxidation Pathway

While specific experimental data for the direct oxidation of sodium pyridine-3-sulfonate is not extensively reported in publicly accessible literature, we can infer its likely behavior from analogous compounds. The oxidation is expected to occur at the sulfinate group. For instance, cyclic voltammetry of sodium benzenesulfinate reveals an oxidative peak at +0.94 V (vs. Ag/AgCl).[2] This suggests that the sulfonate group in sodium pyridine-3-sulfonate could undergo a similar single-electron oxidation to form a sulfonyl radical.

The pyridine ring itself is generally resistant to oxidation due to its electron-deficient nature. However, under forcing conditions, oxidation of the pyridine ring is possible.

The proposed mechanism for the oxidation of sodium pyridine-3-sulfonate is a single-electron transfer from the sulfonate group to the anode, generating a sulfonyl radical. This reactive intermediate can then participate in further reactions, such as addition to other organic molecules.

Caption: Proposed anodic oxidation of the sulfonate group.

Cathodic Behavior: The Reduction Pathway

The reduction of sodium pyridine-3-sulfonate can proceed via two main pathways: reduction of the pyridine ring or cleavage of the carbon-sulfur (C-S) bond. Pyridine derivatives are known to undergo electroreduction at moderate potentials.[3] This process typically involves the transfer of electrons to the pyridine ring, leading to the formation of radical anions and subsequently di- or tetrahydro-derivatives.

Caption: Potential cathodic reduction pathways.

Experimental Protocol: Cyclic Voltammetry Analysis

To empirically determine the electrochemical behavior of sodium pyridine-3-sulfonate, cyclic voltammetry (CV) is the technique of choice. The following protocol provides a robust starting point for such an investigation.

Materials and Equipment

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., Glassy Carbon or Platinum)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., Platinum wire or graphite rod)

-

Sodium Pyridine-3-Sulfonate (reagent grade)

-

Supporting electrolyte (e.g., 0.1 M KCl or Na2SO4 in water, or 0.1 M TBAPF6 in a non-aqueous solvent like acetonitrile)

-

High-purity water or appropriate non-aqueous solvent

-

Inert gas (Nitrogen or Argon) for deoxygenation

Step-by-Step Procedure

-

Solution Preparation:

-

Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M KCl in deionized water).

-

Prepare a solution of sodium pyridine-3-sulfonate (e.g., 1-10 mM) in the supporting electrolyte solution.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface.

-

-

Deoxygenation:

-

Purge the analyte solution with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat software. A typical starting point would be:

-

Initial Potential: A value where no faradaic current flows (e.g., 0 V vs. Ag/AgCl).

-

Vertex Potential 1 (Anodic Scan): Scan to a positive potential to observe oxidation (e.g., +1.5 V).

-

Vertex Potential 2 (Cathodic Scan): Scan to a negative potential to observe reduction (e.g., -1.5 V).

-

Scan Rate: Start with a moderate scan rate (e.g., 100 mV/s) and then vary it to investigate the nature of the electrochemical processes.

-

-

Run the cyclic voltammogram and record the data.

-

-

Data Analysis:

-

Identify the anodic and cathodic peak potentials (Epa and Epc).

-

Measure the peak currents (ipa and ipc).

-

Analyze the effect of scan rate on the peak currents and potentials to determine if the processes are diffusion-controlled and reversible.

-

Caption: Experimental workflow for cyclic voltammetry.

Applications in Electroplating

One of the most well-established applications of sodium pyridine-3-sulfonate is as an additive in electroplating baths, particularly for nickel, zinc, and copper plating.[5] In this context, it functions as a leveling agent and brightener.

The mechanism of action involves the adsorption of the pyridine-3-sulfonate molecules onto the cathode surface during electrodeposition. This adsorption is often preferential at sites of high current density, such as peaks and protrusions on the substrate. By inhibiting metal deposition at these high points, the additive encourages metal growth in the valleys and recesses, leading to a smoother, more level surface with a bright finish.[5]

Conclusion

The electrochemical behavior of sodium pyridine-3-sulfonate is a rich and complex field of study with significant practical implications. While direct experimental data on its fundamental redox properties remains somewhat elusive in the public domain, a strong theoretical framework can be constructed based on the known behavior of its constituent functional groups and analogous compounds. Its anodic behavior is likely dominated by the oxidation of the sulfonate group, while its cathodic behavior can involve either reduction of the pyridine ring or cleavage of the C-S bond. The provided experimental protocol for cyclic voltammetry offers a clear path for researchers to elucidate the specific electrochemical parameters of this versatile compound. Its established role as an electroplating additive underscores the importance of understanding its surface-active properties in an electrochemical environment. Further research into the direct electrochemical applications of sodium pyridine-3-sulfonate is warranted and holds the potential to unlock new synthetic pathways and functional materials.

References

- Liu, L., et al. (2025). Selectfluor-Mediated C(sp3)–S Bond Cleavage for the Synthesis of Aryl Sulfinate Esters.

- Anonymous. (n.d.). Cyclic Voltammetry. Chemistry 422L Manual.

- Anonymous. (n.d.). Electrochemical C(sp3)–S bond cleavage of thioethers: an approach for simultaneous utilization of carbon- and sulfur-fragments. Organic Chemistry Frontiers (RSC Publishing).

- Zeng, Z., et al. (n.d.).

- Anonymous. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC.

- Anonymous. (n.d.). Different Bonds Cleavage of Arenesulfonates: Access to Diverse Aryl Ethers. SIOC.

- Anonymous. (2010). SYNTHESIS AND ELECTROCHEMICAL STUDIES OF 3- HYDROXY-3-PHENYL-1-P-SULFONATO (SODIUM SALT) PHENYLTRIAZENE. Rasayan Journal of Chemistry, 3(2), 271-274.

- BenchChem. (2025).

- Anonymous. (n.d.). Cyclic Voltammetry Experiment Guide. Scribd.

- Anonymous. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides.

- Anonymous. (2025). Lab 1: Cyclic Voltammetry. Chemistry LibreTexts.

- Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.

- Bietti, M., et al. (2012).

- BenchChem. (2025).

- Anonymous. (n.d.). Production of pyridine-3-sulfonic acid.

- Anonymous. (2024). (PDF)

- Anonymous. (2025). (PDF)

- Anonymous. (2025). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid.

- Anonymous. (n.d.). Cyclic voltammetric study of pb (II) in different sodium salts as supporting electrolytes. TSI Journals.

- Appetecchi, G. B., et al. (2022).

- Wang, D., et al. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Unknown: A Technical Guide to the Toxicity and Safe Handling of Sodium 3-Pyridinesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the known toxicological profile and essential handling precautions for sodium 3-pyridinesulfonate. As a compound frequently utilized in pharmaceutical development and chemical synthesis, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and the integrity of research. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, scientifically-grounded perspective on why specific precautions are necessary and how to implement them effectively in a research and development setting.

The Toxicological Landscape: An Environment of Incomplete Data

A critical aspect of working with sodium 3-pyridinesulfonate is the significant lack of comprehensive toxicological data. While immediate hazards such as skin and eye irritation are well-documented, the broader systemic effects remain largely uninvestigated. This data gap necessitates a cautious approach, treating the compound with a higher degree of care than its known hazards might suggest.

Known Hazards: Skin and Eye Irritation

The most definitive toxicological information for sodium 3-pyridinesulfonate comes from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is consistently classified as a skin and eye irritant.[1]

The mechanism of this irritation is likely due to the chemical nature of the sulfonate group and the pyridine ring, which can interact with biological tissues, leading to inflammation and discomfort. Prolonged or repeated skin contact may lead to dermatitis.

The Unanswered Questions: Systemic Toxicity

A review of available safety data sheets and toxicological databases reveals a consistent and concerning pattern: "no data available" for most major toxicological endpoints.[1] This includes:

-

Acute Toxicity (Oral, Dermal, Inhalation): No published LD50 or LC50 values are available.

-

Germ Cell Mutagenicity: There is no data to suggest whether sodium 3-pyridinesulfonate can cause genetic mutations.

-

Carcinogenicity: Long-term studies to assess the cancer-causing potential of this compound have not been conducted.[2]

-

Reproductive Toxicity: The effects of sodium 3-pyridinesulfonate on fertility and fetal development are unknown.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): Beyond skin and eye irritation, the potential for this compound to damage other organs is not documented.

This lack of data does not imply a lack of hazard. For researchers and drug development professionals, this underscores the importance of implementing stringent handling protocols to minimize any potential for exposure.

A Proactive Approach to Safety: The Hierarchy of Controls

Given the incomplete toxicological profile, a robust safety strategy based on the hierarchy of controls is essential. This approach prioritizes the most effective measures for risk reduction.

Caption: Hierarchy of controls for handling sodium 3-pyridinesulfonate.

Core Handling Protocols: A Step-by-Step Guide

Adherence to meticulous handling procedures is the cornerstone of safety when working with sodium 3-pyridinesulfonate. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls: Your First Line of Defense

-

Ventilation: Always handle sodium 3-pyridinesulfonate in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Containment: For larger quantities or more hazardous operations, the use of a glove box should be considered to provide a higher level of containment.

Personal Protective Equipment (PPE): Essential for All Operations

The selection and proper use of PPE are critical.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against dust particles and splashes, preventing serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] | Prevents skin contact and subsequent irritation. |